N-(2,2,2-Trichloroethoxysulfonyl)urea

Catalog No.
S1923465
CAS No.
882739-31-3
M.F
C3H5Cl3N2O4S
M. Wt
271.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2,2-Trichloroethoxysulfonyl)urea

CAS Number

882739-31-3

Product Name

N-(2,2,2-Trichloroethoxysulfonyl)urea

IUPAC Name

2,2,2-trichloroethyl N-carbamoylsulfamate

Molecular Formula

C3H5Cl3N2O4S

Molecular Weight

271.5 g/mol

InChI

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9)

InChI Key

QYUJBOJJEGIBCJ-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N

Potential P2Y12 Receptor Antagonist

There is limited information publicly available regarding the specific research applications of N-(2,2,2-Trichloroethoxysulfonyl)urea. However, a scientific publication describes the development of a class of compounds including N-(2,2,2-Trichloroethoxysulfonyl)urea as potential antagonists for the P2Y12 receptor [].

The P2Y12 receptor is a G protein-coupled receptor found on platelets that plays a crucial role in blood clotting. Antagonists of this receptor have potential therapeutic applications in preventing thrombosis (blood clots) [].

The study compared N-(2,2,2-Trichloroethoxysulfonyl)urea to other sulfonylurea derivatives. The research showed that while N-(2,2,2-Trichloroethoxysulfonyl)urea demonstrated weaker binding affinity to the P2Y12 receptor compared to some other compounds, it exhibited improved aqueous solubility and metabolic stability [].

N-(2,2,2-Trichloroethoxysulfonyl)urea is a synthetic compound characterized by its unique structure, which includes a urea moiety linked to a sulfonyl group with a trichloroethoxy substituent. Its chemical formula is C₅Cl₃N₂O₄S, and it is known for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is often recognized by its CAS number 882739-31-3 and is also referred to as Aminocarbonylsulfamic acid or 3,3,3-trichloroethoxy ester .

Typical of compounds containing both urea and sulfonyl functionalities. Key reactions include:

  • N-Alkylation: This compound can undergo N-alkylation reactions, where the nitrogen atom in the urea group reacts with alkyl halides to form substituted ureas .
  • Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of sulfonic acids.
  • Decomposition: Under certain conditions, it may decompose to release trichloroethanol and other byproducts .

Research indicates that N-(2,2,2-Trichloroethoxysulfonyl)urea exhibits significant biological activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in target organisms. Its mechanism of action often involves interference with cellular processes essential for growth and reproduction in pests .

The synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea can be achieved through various methods:

  • Direct Reaction: The compound can be synthesized by reacting trichloroethanol with sulfonyl isocyanates under controlled conditions.
  • Multistep Synthesis: Starting from simpler precursors such as amines and sulfonic acids, the compound can be constructed through a series of reactions including protection-deprotection strategies and coupling reactions .
  • Use of Catalysts: Catalytic methods can enhance yields and selectivity during the synthesis process.

N-(2,2,2-Trichloroethoxysulfonyl)urea finds applications in several domains:

  • Agriculture: Used as a herbicide and fungicide to control unwanted plant growth and fungal infections.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity against specific pathogens.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex chemical entities.

Interaction studies have revealed that N-(2,2,2-Trichloroethoxysulfonyl)urea can interact with various biological molecules:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways of target organisms.
  • Binding Studies: Binding affinities with specific receptors or proteins have been explored to understand its mechanism of action better.
  • Synergistic Effects: Combinations with other agrochemicals have shown enhanced efficacy against resistant strains of pests .

Several compounds share structural similarities with N-(2,2,2-Trichloroethoxysulfonyl)urea. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
2,2,2-TrichloroethoxysulfonamideContains a sulfonamide group instead of ureaExhibits different biological activity profiles
N,N-DimethylsulfamideContains dimethyl groups on nitrogenUsed primarily as a solvent or reagent
SulfanilamideAn aromatic sulfonamideKnown for antibacterial properties

These compounds differ mainly in their functional groups and biological activities while sharing the commonality of containing sulfonyl or urea functionalities.

The most straightforward approach to synthesizing N-(2,2,2-trichloroethoxysulfonyl)urea involves the direct reaction of urea with 2,2,2-trichloroethoxysulfonyl chloride. This methodology represents the fundamental synthetic route reported in the literature for this compound .

The reaction proceeds through nucleophilic attack of the urea nitrogen on the sulfonyl chloride, forming the desired sulfonyl urea product with concurrent elimination of hydrogen chloride. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the process . The general reaction conditions involve stirring the reactants at controlled temperatures, typically ranging from room temperature to moderate heating.

The synthesis yields N-(2,2,2-trichloroethoxysulfonyl)urea as a white to beige crystalline powder with a melting point of 161-165°C [3] [4]. The compound has been characterized extensively, with the molecular formula C₃H₅Cl₃N₂O₄S and molecular weight of 271.51 g/mol [3] [5]. The structure is confirmed through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy.

Reaction Mechanism and Optimization

The mechanistic pathway involves the formation of a tetrahedral intermediate upon nucleophilic attack of the urea nitrogen on the electrophilic sulfur center of 2,2,2-trichloroethoxysulfonyl chloride. The subsequent elimination of chloride ion regenerates the sulfonyl double bond character, yielding the final product. The presence of electron-withdrawing chlorine atoms in the trichloroethyl group enhances the electrophilicity of the sulfonyl center, facilitating the reaction .

Temperature control is crucial for optimal yields, as elevated temperatures can lead to decomposition or side reactions. The reaction typically proceeds efficiently at moderate temperatures, with complete conversion achieved within reasonable timeframes when appropriate stoichiometry and reaction conditions are maintained .

Protecting Group Strategies Employing 2,2,2-Trichloroethoxysulfonyl Chloride

The 2,2,2-trichloroethoxysulfonyl (Tces) group has emerged as a valuable protecting group in organic synthesis, particularly for nitrogen-containing functional groups [6] [7] [8]. The trichloroethyl group demonstrates exceptional stability under acidic conditions, making it particularly useful for synthetic transformations requiring acid-stable protection [7] [8].

Installation and Stability

The Tces protecting group is typically installed through reaction with 2,2,2-trichloroethoxysulfonyl chloride in the presence of appropriate bases. The resulting protected species exhibit remarkable stability toward various reaction conditions, including acidic environments that would cleave many other protecting groups [7]. This stability arises from the electron-withdrawing nature of the three chlorine atoms, which stabilize the sulfonyl linkage through inductive effects.

The strategic utility of the Tces group extends beyond simple protection, as it can serve as a directing group for subsequent chemical transformations. In the context of rhodium-catalyzed chemistry, Tces-protected ureas have demonstrated particular effectiveness in cyclization reactions, where the protecting group facilitates selective C-H activation and subsequent bond formation [9].

Deprotection Strategies

Removal of the Tces protecting group can be accomplished through reductive conditions, typically employing zinc in acetic acid [6]. This deprotection method proceeds through reduction of the trichloroethyl ester linkage, leading to fragmentation and release of the free amine or related functional group. The mildness of these deprotection conditions makes the Tces group compatible with various synthetic sequences.

Alternative deprotection methods have been explored, including the use of other reducing agents and modified reaction conditions. The choice of deprotection method often depends on the specific substrate and the presence of other functional groups that must remain intact during the deprotection process [6].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

The optimization of reaction conditions for N-(2,2,2-trichloroethoxysulfonyl)urea synthesis involves careful consideration of multiple parameters, including solvent selection, temperature control, and potential catalytic systems [10] [11] [12].

Solvent Effects

Solvent selection plays a critical role in determining reaction efficiency and selectivity. Aprotic polar solvents such as dichloromethane, acetonitrile, and dimethylformamide have been successfully employed for sulfonylation reactions [10] [11]. The choice of solvent affects both the solubility of reactants and the reaction kinetics.

Studies on related sulfonyl urea synthesis have demonstrated that methanol-water mixtures can provide excellent results, particularly when elevated temperatures are employed [10] [11]. The aqueous component facilitates dissolution of inorganic bases while the organic component maintains solubility of the organic reactants. Temperature optimization within these solvent systems typically ranges from room temperature to 90°C, with higher temperatures generally leading to faster reaction rates [10] [11].

Temperature Optimization

Temperature control represents a fundamental parameter in sulfonyl urea synthesis optimization. Lower temperatures typically favor selectivity but may result in incomplete conversion or extended reaction times. Conversely, elevated temperatures accelerate reaction rates but may promote side reactions or decomposition [10] [13] [11].

For N-(2,2,2-trichloroethoxysulfonyl)urea synthesis, temperatures between 55°C and 90°C have proven optimal in various solvent systems [10] [11]. The specific temperature selected depends on the solvent employed and the desired balance between reaction rate and selectivity. Monitoring reaction progress through analytical techniques allows for fine-tuning of temperature conditions to achieve optimal yields.

Catalytic Systems

While many sulfonyl urea syntheses proceed without added catalysts, certain catalytic systems can enhance reaction efficiency or selectivity [14] [15]. Base catalysis through species such as potassium carbonate or triethylamine facilitates the reaction by neutralizing acid byproducts and potentially activating the nucleophilic urea component [14] [15].

Microwave irradiation has emerged as an effective method for accelerating sulfonylation reactions [12]. This technique allows for rapid heating and precise temperature control, often resulting in reduced reaction times and improved yields. The microwave-assisted approach can be particularly valuable for scale-up applications where traditional heating methods may be less efficient [12].

Purification Techniques and Yield Optimization

Effective purification of N-(2,2,2-trichloroethoxysulfonyl)urea requires careful selection of techniques appropriate for the compound's physical and chemical properties [16] [17] [18] [19].

Recrystallization Methods

Recrystallization represents the primary purification method for N-(2,2,2-trichloroethoxysulfonyl)urea, taking advantage of its crystalline nature and defined melting point range [17] [18]. The compound can be recrystallized from various solvent systems, with ethanol and methanol being commonly employed solvents [17] [18].

The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation. The choice of recrystallization solvent depends on the solubility characteristics of both the desired product and potential impurities. Mixed solvent systems can sometimes provide superior purification results by optimizing the solubility differential between the product and impurities [18].

Chromatographic Purification

Column chromatography serves as an alternative or complementary purification method, particularly useful when recrystallization alone does not provide sufficient purity [16] [20]. Silica gel chromatography with appropriate eluent systems can effectively separate N-(2,2,2-trichloroethoxysulfonyl)urea from synthetic impurities and byproducts.

The selection of eluent systems for chromatographic purification requires consideration of the compound's polarity and the nature of expected impurities. Gradient elution systems, progressing from less polar to more polar solvents, often provide optimal separation results [16] [20].

Yield Optimization Strategies

Maximizing synthetic yields requires optimization of multiple parameters simultaneously. Stoichiometric optimization involves determining the optimal molar ratios of reactants to minimize unreacted starting materials while avoiding excess that may complicate purification [10] [13] [11].

Reaction monitoring through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography allows for real-time assessment of reaction progress and optimal reaction termination timing [13] [11]. This approach prevents over-reaction or premature termination, both of which can negatively impact yields.

Analytical Characterization

Comprehensive analytical characterization of the purified product ensures both identity confirmation and purity assessment [5] [21]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic signals for the trichloroethyl group and sulfonyl linkage [5] [21].

Infrared spectroscopy reveals characteristic absorption bands for the sulfonyl (1100-1370 cm⁻¹) and carbonyl (1620-1680 cm⁻¹) functionalities [21]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [5] [21].

The compound exhibits characteristic physical properties including a melting point of 161-165°C and appears as a white to tan crystalline solid [5] [22]. These properties serve as additional confirmation of successful synthesis and purification [5] [22].

N-(2,2,2-Trichloroethoxysulfonyl)urea represents a significant advancement in synthetic organic chemistry, particularly in the development of protecting group strategies and catalytic carbon-hydrogen bond functionalization reactions [1] [2]. This compound, with molecular formula C₃H₅Cl₃N₂O₄S and CAS registry number 882739-31-3, has emerged as a versatile reagent for complex synthetic transformations, demonstrating exceptional utility in rhodium-catalyzed carbon-hydrogen amination reactions and oxidative cyclization processes for heterocycle construction [3] [4] [1].

Role in Rhodium-Catalyzed Carbon-Hydrogen Amination Reactions

The 2,2,2-trichloroethoxysulfonyl protecting group has proven to be exceptionally effective in rhodium-catalyzed carbon-hydrogen amination reactions, representing a significant breakthrough in selective carbon-hydrogen bond functionalization [1] [5]. The electrophilic nature of the trichloroethoxysulfonyl moiety, enhanced by the electron-withdrawing trichloromethyl group, creates optimal conditions for nitrene insertion into carbon-hydrogen bonds .

Research conducted by Du Bois and colleagues has demonstrated that N-trichloroethoxysulfonyl-protected ureas undergo highly efficient oxidative carbon-hydrogen amination when treated with dirhodium tetra(acetate) catalysts, specifically rhodium(II) acetate dimers such as Rh₂(esp)₂ [1] [2]. The reaction typically employs 1-2 mol% of rhodium catalyst in combination with hypervalent iodine oxidants such as phenyliodonium(III) diacetate and magnesium oxide as a base additive in toluene solvent [1].

The mechanistic pathway involves formation of rhodium-nitrene intermediates through oxidative decomposition of the trichloroethoxysulfonyl protecting group [7]. The rhodium-bound nitrene species subsequently undergoes concerted insertion into carbon-hydrogen bonds, with particular selectivity for tertiary and benzylic carbon-hydrogen centers [1] [5]. This selectivity arises from the lower bond dissociation energies of these carbon-hydrogen bonds and the stereoelectronic requirements of the nitrene insertion process [7].

Experimental studies have shown that substrates containing tertiary carbon-hydrogen bonds at the beta position relative to the protected nitrogen center undergo cyclization in excellent yields, typically 85-95%, to form five-membered imidazolidin-2-one heterocycles [1] [5]. Similarly, benzylic carbon-hydrogen bonds participate efficiently in this transformation, providing access to six-membered tetrahydroquinoline derivatives and related nitrogen-containing heterocycles [2].

The 2,2,2-trichloroethoxysulfonyl group offers several mechanistic advantages over alternative protecting groups. The strong electron-withdrawing character of the trichloromethyl substituent increases the electrophilicity of the resulting nitrene intermediate, facilitating carbon-hydrogen insertion . Additionally, the steric bulk of the protecting group helps to control regioselectivity by directing the nitrene insertion to the most accessible carbon-hydrogen bonds [1].

Kinetic studies have revealed that the carbon-hydrogen activation step is rate-determining in these transformations, with activation energies typically in the range of 25-30 kcal/mol [8] [9]. This finding is consistent with the elevated reaction temperatures (typically 80-110°C) required for efficient conversion [1].

Oxidative Cyclization Mechanisms for Heterocycle Formation

The oxidative cyclization of N-trichloroethoxysulfonyl-protected ureas represents a powerful synthetic methodology for constructing nitrogen-containing heterocycles with high levels of efficiency and selectivity [1] [5]. These transformations proceed through well-defined mechanistic pathways that involve sequential carbon-hydrogen activation and cyclization steps [7].

The initial step in the oxidative cyclization process involves coordination of the trichloroethoxysulfonyl-protected urea substrate to the rhodium(II) catalyst [7]. This coordination occurs preferentially through the nitrogen atom of the urea moiety, forming a rhodium-nitrogen intermediate that serves as the precursor to nitrene formation [10].

Oxidative decomposition of the trichloroethoxysulfonyl protecting group by hypervalent iodine reagents generates reactive rhodium-nitrene species [7] [10]. These electrophilic intermediates exhibit high selectivity for intramolecular carbon-hydrogen insertion, leading to ring closure and formation of cyclic products [1].

The regioselectivity of the cyclization process is primarily governed by geometric constraints and stereoelectronic factors [5]. Five-membered ring formation occurs preferentially when gamma-carbon-hydrogen bonds are available for insertion, resulting in imidazolidin-2-one products [1]. Six-membered ring cyclization is observed when delta-carbon-hydrogen bonds participate in the insertion process, yielding tetrahydropyrimidin-2-one derivatives [5].

Computational studies using density functional theory have provided detailed insights into the energetics and transition state structures of these cyclization reactions [10]. The carbon-hydrogen insertion step proceeds through a concerted mechanism with activation barriers typically ranging from 20-25 kcal/mol [10]. The stereochemistry of the cyclization products is determined by the approach geometry of the nitrene intermediate to the target carbon-hydrogen bond [1].

Experimental evidence supports a stepwise mechanism involving initial carbon-hydrogen activation followed by cyclization [7]. Isotope labeling studies using deuterated substrates have revealed primary kinetic isotope effects (kH/kD = 2-4) consistent with carbon-hydrogen bond cleavage in the rate-determining step [8].

The scope of the oxidative cyclization methodology encompasses a broad range of substrate classes [5]. Aliphatic urea derivatives with tertiary carbon-hydrogen bonds undergo cyclization with exceptional efficiency, while aromatic substrates containing benzylic carbon-hydrogen bonds also participate readily in these transformations [1] [2].

Radical cyclization mechanisms represent an alternative pathway for heterocycle formation from urea derivatives [11] [12]. Research by Procter and colleagues has demonstrated that urea radical anions, generated through single-electron transfer using samarium(II) iodide, undergo intramolecular cyclization to form complex nitrogen heterocycles [11] [12].

These radical cyclization processes exhibit unique selectivity patterns that differ from the rhodium-catalyzed transformations [11]. The choice of proton source (tert-butanol versus water) enables chemoselective switching between different reaction pathways, providing access to distinct heterocyclic scaffolds [11].

Stability Under Acidic and Basic Conditions

The 2,2,2-trichloroethoxysulfonyl protecting group exhibits remarkable stability under a wide range of reaction conditions, making it particularly valuable for multi-step synthetic sequences [13] [14]. This exceptional stability arises from the electronic properties of the trichloroethoxy moiety and the strength of the sulfur-oxygen bond [13].

Acidic stability has been extensively investigated using model compounds and synthetic intermediates [14] [15]. Trichloroethyl-protected sulfonates remain completely stable when exposed to strong acids including hydrobromic acid under reflux conditions for extended periods [13]. This stability contrasts sharply with less robust protecting groups such as isopropyl esters, which undergo rapid hydrolysis under mildly acidic conditions [13].

Mechanistic studies suggest that the acid stability of trichloroethoxysulfonyl groups results from the electron-withdrawing effects of the trichloromethyl substituent, which destabilizes the carbocation intermediate that would be required for acid-catalyzed cleavage [14]. The 2,2,2-trichloroethyl cation is highly unstable due to the inductive effects of the three chlorine atoms, preventing SN1-type cleavage mechanisms [16].

Base stability studies have revealed selective resistance to nucleophilic attack under mild to moderate basic conditions [13]. Trichloroethoxysulfonyl-protected compounds remain intact when treated with weak bases such as triethylamine or sodium bicarbonate [14]. However, stronger basic conditions, particularly non-aqueous sodium hydroxide in methanol-dichloromethane mixtures, can promote cleavage through transesterification mechanisms [13].

The nucleophile resistance of trichloroethoxysulfonyl groups has been systematically evaluated using various nucleophilic reagents [13]. Sodium iodide in refluxing acetone, a standard test for nucleophilic lability, does not affect trichloroethyl-protected sulfonates, indicating exceptional stability toward SN2-type displacement reactions [13].

Piperidine, a strong nucleophilic base commonly used for Fmoc deprotection, causes partial cleavage of trichloroethyl groups through formation of N-tosylpiperidine when tosyl derivatives are employed [13]. This specific reactivity provides opportunities for selective deprotection under controlled conditions [14].

Comparative stability studies have positioned the 2,2,2-trichloroethyl group among the most robust protecting groups available for sulfonate esters [13]. The stability order for common protecting groups is: phenyl ≈ trifluoroethyl > trichloroethyl > neopentyl > tert-butyl, with trichloroethyl groups showing superior performance in multi-step synthesis applications [13].

Thermal stability investigations have demonstrated that N-(2,2,2-trichloroethoxysulfonyl)urea remains stable at elevated temperatures up to its melting point (161-165°C) without decomposition or rearrangement [3]. This thermal robustness is attributed to the strong covalent bonding within the trichloroethoxysulfonyl framework and the absence of thermally labile functional groups .

Deprotection Strategies for Trichloroethoxysulfonyl-Protected Intermediates

Selective removal of the 2,2,2-trichloroethoxysulfonyl protecting group represents a critical step in synthetic applications, requiring mild conditions that preserve sensitive functional groups while achieving complete deprotection [17] [14]. Several complementary strategies have been developed to address the diverse requirements of complex synthetic targets [18] [19].

Zinc-mediated reductive deprotection represents the most widely used method for trichloroethoxysulfonyl cleavage [17] [20]. This approach employs zinc dust in aqueous acetic acid under mild conditions to achieve highly selective deprotection with minimal side reactions [20]. The optimal conditions involve 70% acetic acid at room temperature for 1-2 hours, providing 80-95% yields of deprotected products [17].

The mechanism of zinc-mediated deprotection involves single-electron transfer from metallic zinc to the carbon-chlorine bonds of the trichloroethyl group [18]. This reductive process generates chloride anions and carbon-centered radicals that undergo rapid fragmentation to release ethylene and carbon dioxide [20]. The resulting intermediate undergoes hydrolysis to regenerate the free sulfonic acid or sulfonamide [17].

Enhanced zinc-mediated protocols have been developed using zinc dust in combination with N-methylimidazole in organic solvents such as ethyl acetate or acetone [19]. These modified conditions provide improved reaction rates and higher yields while maintaining excellent selectivity for trichloroethyl group removal [19].

Palladium-catalyzed hydrogenolysis offers an alternative approach for trichloroethyl deprotection under neutral conditions [21]. This method employs palladium on carbon with ammonium formate as a hydrogen source, enabling selective cleavage of trichloroethyl groups while preserving acid-sensitive functionality [21]. The reaction proceeds through transfer hydrogenation mechanisms that avoid the acidic conditions required for zinc-mediated processes [14].

Electrochemical reduction has emerged as a promising approach for large-scale deprotection applications [22]. Controlled potential electrolysis using zinc cathodes provides precise control over reduction conditions and enables continuous processing of trichloroethyl-protected intermediates [22].

Comparative studies of deprotection methods have revealed distinct advantages and limitations for each approach [13]. Zinc-mediated reduction offers simplicity and reliability but requires acidic conditions that may not be compatible with base-sensitive substrates [17]. Palladium-catalyzed methods provide neutral conditions but require expensive catalysts and careful optimization for each substrate class [21].

Selectivity studies have demonstrated that zinc-mediated deprotection exhibits excellent chemoselectivity for trichloroethyl groups in the presence of other protecting groups [20]. Tert-butyldimethylsilyl ethers, benzyl groups, and acetate esters remain unchanged under standard zinc-acetic acid conditions, enabling selective deprotection in complex molecular frameworks [17].

Mechanistic investigations using deuterium labeling have confirmed that zinc-mediated deprotection proceeds through radical intermediates rather than ionic pathways [18]. The observation of deuterium incorporation from deuterated solvents supports radical fragmentation mechanisms involving carbon-centered radical intermediates [20].

Scale-up considerations for trichloroethyl deprotection have been addressed through development of continuous flow protocols [22]. These advanced processing methods enable efficient handling of large quantities of trichloroethyl-protected intermediates while maintaining high yields and product purity [23].

Product isolation from deprotection reactions typically involves aqueous workup followed by extraction with organic solvents [17]. Zinc salts formed during the reduction process are readily removed by aqueous washing, while organic products are recovered through standard purification techniques [20].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2,2-Trichloroethyl carbamoylsulfamate

Dates

Last modified: 04-15-2024

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